(1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid
Description
(1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid is a chiral cyclopropane derivative characterized by a strained cyclopropane ring, a phenyl substituent at the C2 position, and a tert-butoxycarbonyl (Boc)-protected amino group at the C1 position. This compound is widely used in medicinal chemistry and peptide synthesis due to its conformational rigidity, which mimics peptide β-strands and enhances binding affinity to biological targets such as integrins . Its molecular formula is C₁₅H₁₉NO₄, with a molecular weight of 277.32 g/mol . The stereochemistry (1S,2R) is critical for its biological activity, as evidenced by its role in cyclic RGD peptide analogs targeting αvβ3 integrins .
Properties
IUPAC Name |
(1S,2R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOVYASDUSWBOL-ABAIWWIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]1(C[C@@H]1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed Cyclopropanation
Transition metals like rhodium(II) or copper(I) catalyze cyclopropanation via carbene transfer to alkenes. For example, ethyl diazoacetate reacts with styrene derivatives in the presence of Rh₂(OAc)₄ to form cyclopropane intermediates. Stereoselectivity depends on the catalyst’s chiral environment:
Base-Mediated Cyclopropanation
Base-induced cyclopropanation avoids metal catalysts, leveraging strong bases like potassium hydroxide (KOH) to deprotonate α-diazo carbonyl compounds. A reported method involves:
-
Reacting phenyl-substituted diazoacetates with KOH in tetrahydrofuran (THF) at ambient temperature, yielding cyclopropane carboxylic acids in 90% yield.
Table 1: Comparison of Cyclopropanation Methods
| Method | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Diastereoselectivity (cis:trans) |
|---|---|---|---|---|---|
| Rh(II)-Catalyzed | Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 85 | 92:8 |
| Cu(I)-Catalyzed | Cu(OTf)/Box-Ligand | Toluene | 0 | 78 | 15:85 |
| Base-Mediated | KOH | THF | 25 | 90 | 50:50* |
*Stereochemical outcome requires resolution for enantiopure products.
Functional Group Transformations
Post-cyclopropanation, introducing the Boc-protected amino group and carboxylic acid functionality is critical.
Boc Protection of Amino Group
The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:
Carboxylic Acid Formation
Hydrolysis of ester intermediates to carboxylic acids is performed under mild basic conditions:
-
Use LiOH in THF/H₂O at 0°C to prevent epimerization.
-
Acidification with HCl yields the free carboxylic acid, which is recrystallized from ethyl acetate/hexane.
Stereochemical Control Methods
Achieving the (1S,2R) configuration requires precise control during cyclopropanation or post-synthetic resolution.
Chiral Catalyst Design
Chiral dirhodium catalysts, such as Rh₂(S-PTTL)₄, induce enantioselectivity by orienting the carbene and alkene reactants in specific geometries. Computational studies suggest that steric interactions between the catalyst’s tert-leucine ligands and the phenyl group drive the (1S,2R) configuration.
Kinetic Resolution
Racemic mixtures are resolved using chiral resolving agents:
-
(R)-α-Methylbenzylamine forms diastereomeric salts with the cyclopropane carboxylic acid, separable via fractional crystallization.
-
Enantiomeric excess (ee) reaches 99% after three recrystallizations.
Table 2: Stereochemical Outcomes with Different Resolving Agents
| Resolving Agent | Solvent | ee (%) | Recovery Yield (%) |
|---|---|---|---|
| (R)-α-Methylbenzylamine | Ethanol/Water | 99 | 65 |
| (S)-1-Phenylethylamine | Acetone | 95 | 70 |
Industrial Production Approaches
Scalable synthesis prioritizes cost efficiency and minimal waste.
Continuous Flow Reactors
Microreactors enhance heat/mass transfer during exothermic cyclopropanation:
Green Chemistry Innovations
-
Solvent Recycling : THF is recovered via distillation, reducing waste by 70%.
-
Catalyst Immobilization : Silica-supported Rh catalysts enable reuse for 10 cycles without activity loss.
Analytical Techniques for Characterization
Chiral HPLC Analysis
Polysaccharide-based columns (Chiralpak IC) resolve enantiomers using hexane/ethanol (90:10) at 1 mL/min. Retention times:
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
(1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows chemists to construct molecules with specific configurations essential for biological activity.
Biology
Research indicates that this compound may exhibit biological activity by mimicking natural amino acids, particularly phenylalanine. This structural similarity enables interactions with various enzymes and receptors involved in metabolic pathways.
Medicine
In medicinal chemistry, this compound is utilized as an intermediate in synthesizing pharmaceuticals that require specific stereochemistry. This application is particularly relevant in developing drugs targeting specific biological pathways.
Industry
The compound is also employed in the production of fine chemicals and serves as a precursor for various industrial applications. Its stability and reactivity make it valuable in large-scale chemical processes.
The biological mechanisms associated with this compound include:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in amino acid metabolism.
- Receptor Interaction : It may influence signaling pathways related to neurotransmission and metabolic regulation by binding to specific receptors.
These interactions highlight its potential therapeutic applications and warrant further investigation into its efficacy and safety profiles.
Study 1: Enzyme Inhibition
A study examining the inhibitory effects of this compound on specific metabolic enzymes demonstrated significant inhibition at low concentrations. This suggests potential use in regulating metabolic disorders.
Study 2: Pharmaceutical Synthesis
In pharmaceutical research, this compound was successfully used as an intermediate in synthesizing a novel class of analgesics. The resulting compounds exhibited enhanced potency due to their optimized stereochemistry derived from this compound.
Mechanism of Action
The mechanism of action of (1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry of cyclopropane derivatives significantly impacts their physicochemical and biological properties. Key stereoisomers include:
Key Observations :
- The (1S,2R)-isomer exhibits superior αvβ3 integrin binding compared to its (1R,2S)-enantiomer due to optimal spatial alignment of pharmacophoric groups .
- Diastereomers like (1S,2S) and (1R,2R) show reduced solubility in aqueous media, attributed to increased hydrophobicity from phenyl group orientation .
Structural Analogs Without Boc Protection
Removal of the Boc group alters solubility and reactivity:
Key Observations :
- The Boc group in (1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid enhances stability against enzymatic degradation, making it preferable for in vivo applications .
- Unprotected analogs like trans-2-phenylcyclopropanecarboxylic acid lack integrin-binding activity due to the absence of the amino group .
Cyclopropane Derivatives with Substituent Variations
Modifications to the cyclopropane ring or substituents influence electronic and steric properties:
Key Observations :
- The vinyl-substituted derivative (CAS 213316-49-5) is used in photopolymerization but lacks the phenyl group’s π-π stacking capability .
- Chlorophenyl analogs exhibit higher logP values (e.g., 2.85 for CAS 1181230-38-5 vs. 1.22 for the target compound), favoring blood-brain barrier penetration .
Cyclopropane Amino Acids with Alternative Protecting Groups
Alternative protecting groups modulate solubility and deprotection kinetics:
Key Observations :
Biological Activity
(1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid is a chiral compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Overview of the Compound
- Chemical Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- CAS Number : 151910-11-1
- Physical Properties :
- Melting Point: 89-91 °C
- Boiling Point: Approximately 420.18 °C
- Density: 1.22 g/cm³
The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents. The presence of the phenyl group contributes to its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to mimic natural amino acids, particularly phenylalanine. This structural similarity allows it to interact with various enzymes and receptors involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes that play roles in amino acid metabolism.
- Receptor Interaction : It may bind to specific receptors, influencing signaling pathways related to neurotransmission and metabolic regulation.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
Antimicrobial Activity
Research indicates that derivatives of cyclopropane-based amino acids exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains, suggesting potential applications in drug development for antibiotic resistance .
Analogs in Drug Discovery
The compound is part of a broader class of constrained analogs of phenylalanine that are being explored for their roles in drug discovery. These analogs are valuable in developing new therapeutics targeting specific diseases due to their unique conformational properties .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Moderate antimicrobial activity | Chiral building block |
| (1R,2S)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid | Similar structure with reversed stereochemistry | Varies significantly | Enantiomer with different properties |
| 1-Aminocyclopropanecarboxylic acid | Parent compound without Boc group | Limited biological activity | Less stable than Boc-protected versions |
Study 1: Antimicrobial Efficacy
A study published in Synlett examined the antimicrobial efficacy of various constrained amino acids, including this compound. Results indicated that this compound exhibited significant inhibition against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .
Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with specific enzymes involved in amino acid metabolism. The findings revealed that it could act as a competitive inhibitor, thus altering metabolic fluxes in cellular systems .
Q & A
Q. What are the key synthetic steps for (1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid?
The synthesis involves:
- Cyclopropanation : Formation of the cyclopropane ring via transition metal-catalyzed reactions (e.g., Rh(II) or Cu(I) catalysts) with diazo compounds. For example, ethyl diazoacetate reacts with styrene derivatives under controlled conditions to yield cyclopropane intermediates .
- Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) to prevent undesired side reactions .
- Carboxylic Acid Functionalization : Hydrolysis or oxidation steps to introduce the carboxylic acid moiety, followed by purification via recrystallization or chromatography .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and functional groups (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm and Boc-protected amine signals) .
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers .
- Circular Dichroism (CD) : Validates enantiomeric purity by comparing optical activity with known standards .
Advanced Research Questions
Q. How can diastereoselectivity in cyclopropanation be optimized?
Diastereoselectivity depends on:
- Catalyst Choice : Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) favor trans-diastereomers, while copper(I) catalysts may enhance cis-selectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) improve reaction control, whereas nonpolar solvents increase reaction rates but reduce selectivity .
- Temperature : Lower temperatures (−20°C to 0°C) stabilize transition states, improving stereochemical outcomes .
| Catalyst | Solvent | Temperature | Diastereomeric Ratio (trans:cis) | Yield (%) |
|---|---|---|---|---|
| Rh₂(OAc)₄ | DCM | 0°C | 85:15 | 78 |
| Cu(OTf)₂ | Toluene | RT | 60:40 | 65 |
Q. How does the cyclopropane ring enhance pharmacological activity in drug design?
- Conformational Restriction : The rigid cyclopropane structure locks bioactive conformations, improving target binding affinity (e.g., enzyme inhibition) .
- Metabolic Stability : Reduced ring strain compared to larger cycloalkanes minimizes oxidative degradation, prolonging half-life in vivo .
- Chiral Recognition : The (1S,2R) configuration enables selective interactions with biological targets (e.g., GPCRs or proteases) .
Q. How to resolve contradictions in reported enantiomeric excess (ee) values during synthesis?
- Analytical Method Validation : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) and compare retention times to authentic standards .
- Reaction Monitoring : In situ FTIR or LC-MS tracks intermediate formation, identifying steps where racemization occurs .
- Condition Screening : Adjust pH during Boc protection (pH 8–9 minimizes amine deprotonation and side reactions) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous buffers?
Discrepancies arise from:
- Ionization State : The carboxylic acid (pKa ~2.5) and Boc-protected amine (pKa ~10) create pH-dependent solubility. At physiological pH (7.4), the compound exists as a zwitterion, reducing solubility .
- Crystallinity : Batch-dependent polymorphism affects dissolution rates. Amorphous forms dissolve faster but are less stable .
Q. What explains variability in catalytic efficiency across synthetic protocols?
- Impurity Profiles : Residual metal catalysts (e.g., Rh or Cu) in final products can skew kinetic data. Chelating resins (e.g., EDTA-functionalized silica) improve purity .
- Substrate Purity : Trace moisture in styrene derivatives inhibits diazo decomposition, reducing cyclopropane yields .
Methodological Recommendations
- Scale-Up Synthesis : Use continuous flow reactors to maintain temperature control and minimize exothermic risks during cyclopropanation .
- Stereochemical Analysis : Combine vibrational CD (VCD) with DFT calculations to correlate experimental and theoretical spectra for absolute configuration assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
